molecular formula C8H6ClNS2 B1584741 4-(Chloromethyl)-2-(2-thienyl)-1,3-thiazole CAS No. 54679-16-2

4-(Chloromethyl)-2-(2-thienyl)-1,3-thiazole

Cat. No. B1584741
CAS RN: 54679-16-2
M. Wt: 215.7 g/mol
InChI Key: CGJJBHKYGNSTDK-UHFFFAOYSA-N
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Patent
US06211215B1

Procedure details

In substantially the same manner as in Reference Example 73, 2-(2-thienyl)-4-thiazolylmethanol was allowed to react with thionylchloride to give 4-chloromethyl-2-(2-thienyl)thiazole. The yield was 65%. Recrystallization from ethyl acetate-hexane gave colorless needles, mp 54-55° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[S:7][CH:8]=[C:9]([CH2:11]O)[N:10]=1.S(Cl)([Cl:15])=O>>[Cl:15][CH2:11][C:9]1[N:10]=[C:6]([C:2]2[S:1][CH:5]=[CH:4][CH:3]=2)[S:7][CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)C=1SC=C(N1)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCC=1N=C(SC1)C=1SC=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.